3-(4-chlorophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
4-METHOXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazolopyridazine core, along with the methoxybenzaldehyde and chlorophenyl groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 4-METHOXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The synthesis begins with the formation of the triazolopyridazine core through the cyclization of appropriate precursors. This step often involves the use of hydrazine derivatives and suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the triazolopyridazine intermediate.
Formation of the Hydrazone: The final step involves the condensation of 4-methoxybenzaldehyde with the triazolopyridazine intermediate to form the hydrazone derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
4-METHOXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halides, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-METHOXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used in biological research to study its effects on various biological pathways and molecular targets.
Chemical Research: The compound is used as a building block in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-METHOXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in various biological processes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
4-METHOXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE can be compared with other similar compounds, such as:
Triazolopyridazine Derivatives: These compounds share the triazolopyridazine core and exhibit similar biological activities.
Hydrazone Derivatives: Compounds with hydrazone functional groups may have similar chemical properties and reactivity.
Chlorophenyl Derivatives: Compounds containing chlorophenyl groups may exhibit similar pharmacological activities.
The uniqueness of 4-METHOXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE lies in its specific combination of functional groups and its potential therapeutic applications.
Properties
Molecular Formula |
C19H15ClN6O |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C19H15ClN6O/c1-27-16-8-2-13(3-9-16)12-21-22-17-10-11-18-23-24-19(26(18)25-17)14-4-6-15(20)7-5-14/h2-12H,1H3,(H,22,25)/b21-12+ |
InChI Key |
HQUJOQDDRONKMS-CIAFOILYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Origin of Product |
United States |
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